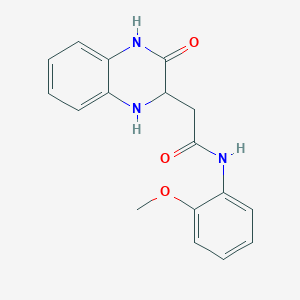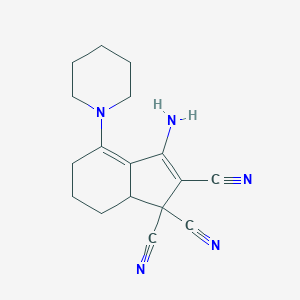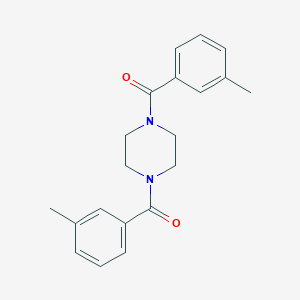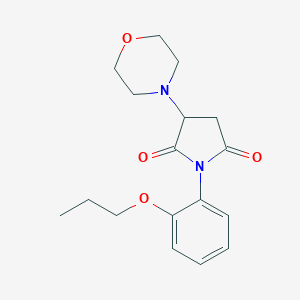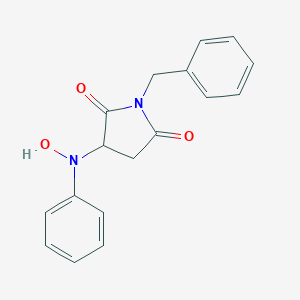
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H16N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-diones, such as “this compound”, has been reported in the literature. For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a hydroxyanilino group .Mechanism of Action
Mode of Action
It’s worth noting that the pyrrolidine-2,5-dione scaffold is versatile and can interact with various biological targets . The compound’s interaction with its targets and the resulting changes would need further investigation for a comprehensive understanding.
Biochemical Pathways
Compounds with similar structures, such as pyrrolidine-2,5-diones, have been shown to inhibit carbonic anhydrase isoenzymes, which play crucial roles in several biochemical pathways .
Result of Action
Similar compounds have shown inhibitory activity against certain enzymes, suggesting potential biological activity .
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione is its specificity for HDAC enzymes, which makes it a potentially safer and more effective therapeutic agent than other HDAC inhibitors that have broader activity. However, like other small molecule inhibitors, this compound has limitations in terms of its bioavailability, toxicity, and potential for off-target effects.
Future Directions
There are several potential future directions for research on 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione, including:
1. Further preclinical studies to evaluate the efficacy and safety of this compound in various disease models.
2. Development of more potent and selective HDAC inhibitors based on the structure of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Investigation of the potential use of this compound as a tool compound for studying the role of HDACs in disease pathogenesis.
5. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Further research is needed to fully evaluate its safety and efficacy, but the preclinical data suggest that it may be a valuable tool for the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Synthesis Methods
The synthesis of 1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of N-hydroxyaniline with phosgene to form N-hydroxyphenyl isocyanate. The resulting compound is then reacted with benzylamine to form the benzylated intermediate, which is then cyclized with maleic anhydride to form this compound.
Scientific Research Applications
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
1-benzyl-3-(N-hydroxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-15(19(22)14-9-5-2-6-10-14)17(21)18(16)12-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZRDVZHJUQWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308101-38-4 |
Source


|
| Record name | 1-BENZYL-3-(HYDROXYANILINO)-2,5-PYRROLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
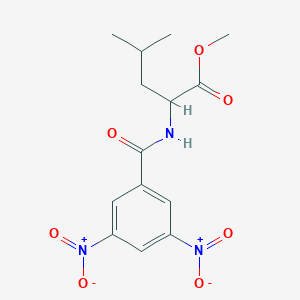
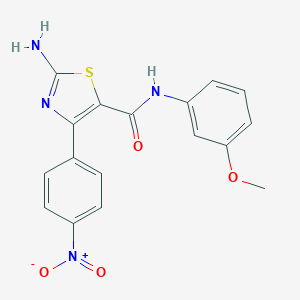
![Methyl 3-nitro-4-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B382127.png)
![Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate](/img/structure/B382129.png)
![Pyrazolo[3,4-b]pyridine, 3,4,6-trimethyl-1-(4-nitrophenyl)-](/img/structure/B382130.png)
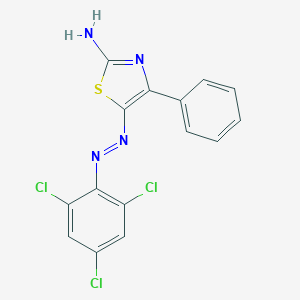
![3-[(Furan-2-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B382132.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B382134.png)
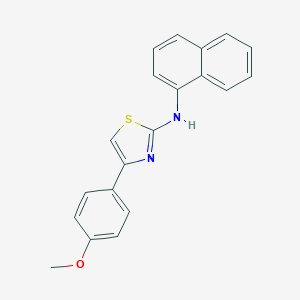
![5,5,5-Trifluoro-4-(([(4-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B382138.png)
